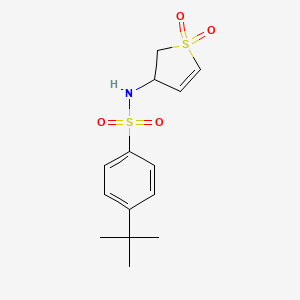![molecular formula C10H9NO6S B11050079 (2E)-2-methyl-3-[(3-nitrophenyl)sulfonyl]prop-2-enoic acid](/img/structure/B11050079.png)
(2E)-2-methyl-3-[(3-nitrophenyl)sulfonyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (2E)-2-metil-3-[(3-nitrofenil)sulfonil]prop-2-enoico es un compuesto orgánico que se caracteriza por su estructura única, que incluye un grupo nitrofenilo y un grupo sulfonilo unidos a una cadena principal de ácido propenoico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ácido (2E)-2-metil-3-[(3-nitrofenil)sulfonil]prop-2-enoico típicamente implica un proceso de varios pasos:
Nitración de benceno: El paso inicial implica la nitración de benceno para formar nitrobenceno.
Sulfonación: El nitrobenceno luego se somete a sulfonación para introducir el grupo sulfonilo, lo que resulta en ácido 3-nitrobencenosulfónico.
Condensación aldólica: El paso final implica una reacción de condensación aldólica entre ácido 3-nitrobencenosulfónico y acetona, seguida de acidificación para producir ácido (2E)-2-metil-3-[(3-nitrofenil)sulfonil]prop-2-enoico.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en maximizar el rendimiento y la pureza al tiempo que se minimizan los costos y el impacto ambiental. Se pueden emplear técnicas como la química de flujo continuo y el uso de catalizadores para mejorar la eficiencia.
Aplicaciones Científicas De Investigación
Química
En química, el ácido (2E)-2-metil-3-[(3-nitrofenil)sulfonil]prop-2-enoico se utiliza como bloque de construcción para sintetizar moléculas más complejas. Sus grupos funcionales únicos lo convierten en un intermedio versátil en la síntesis orgánica.
Biología
En la investigación biológica, este compuesto puede usarse para estudiar los efectos de los grupos nitro y sulfonilo en los sistemas biológicos. Puede servir como un compuesto modelo para investigar las interacciones enzimáticas y las vías metabólicas.
Medicina
En medicina, los derivados de este compuesto pueden explorarse por sus posibles propiedades terapéuticas. La presencia del grupo nitro sugiere posibles aplicaciones en la investigación antimicrobiana o anticancerígena.
Industria
En la industria, el ácido (2E)-2-metil-3-[(3-nitrofenil)sulfonil]prop-2-enoico puede utilizarse en la producción de colorantes, pigmentos y otros productos químicos especiales. Su reactividad lo hace adecuado para varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido (2E)-2-metil-3-[(3-nitrofenil)sulfonil]prop-2-enoico depende de su aplicación específica. En los sistemas biológicos, puede interactuar con enzimas o receptores, influyendo en las vías bioquímicas. El grupo nitro puede sufrir reacciones redox, mientras que el grupo sulfonilo puede participar en interacciones de unión con proteínas u otras biomoléculas.
Comparación Con Compuestos Similares
Compuestos similares
Ácido (2E)-2-metil-3-[(4-nitrofenil)sulfonil]prop-2-enoico: Estructura similar pero con el grupo nitro en la posición para.
Ácido (2E)-2-metil-3-[(3-clorofenil)sulfonil]prop-2-enoico: Estructura similar pero con un grupo cloro en lugar de un grupo nitro.
Ácido (2E)-2-metil-3-[(3-metilfenil)sulfonil]prop-2-enoico: Estructura similar pero con un grupo metilo en lugar de un grupo nitro.
Singularidad
La combinación única de los grupos nitro y sulfonilo en el ácido (2E)-2-metil-3-[(3-nitrofenil)sulfonil]prop-2-enoico confiere propiedades químicas distintas, lo que lo hace particularmente útil en aplicaciones sintéticas y de investigación específicas. Su reactividad y potencial actividad biológica lo diferencian de compuestos similares.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (2E)-2-metil-3-[(3-nitrofenil)sulfonil]prop-2-enoico puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo nitro puede oxidarse aún más para formar derivados nitroso u otros derivados oxidados.
Reducción: El grupo nitro puede reducirse a un grupo amino en condiciones apropiadas.
Sustitución: El grupo sulfonilo puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el gas hidrógeno (H₂) con un catalizador de paladio (Pd/C) o borohidruro de sodio (NaBH₄) se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas o los tioles pueden utilizarse en reacciones de sustitución.
Productos principales
Oxidación: Los productos pueden incluir derivados nitroso u otras formas oxidadas.
Reducción: El producto principal es la amina correspondiente.
Sustitución: Los productos dependen del nucleófilo utilizado, dando como resultado varios derivados sustituidos.
Propiedades
Fórmula molecular |
C10H9NO6S |
|---|---|
Peso molecular |
271.25 g/mol |
Nombre IUPAC |
(E)-2-methyl-3-(3-nitrophenyl)sulfonylprop-2-enoic acid |
InChI |
InChI=1S/C10H9NO6S/c1-7(10(12)13)6-18(16,17)9-4-2-3-8(5-9)11(14)15/h2-6H,1H3,(H,12,13)/b7-6+ |
Clave InChI |
HCBZZRVBIVEINA-VOTSOKGWSA-N |
SMILES isomérico |
C/C(=C\S(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-])/C(=O)O |
SMILES canónico |
CC(=CS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-4-{[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]amino}pent-3-en-2-one](/img/structure/B11050016.png)
![4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11050025.png)
![Ethyl 4-[({4-[(4-ethoxyphenyl)(hydroxy)methyl]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B11050032.png)


![4-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B11050049.png)
![6-(3-Bromophenyl)-3-(5-chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050056.png)
![1-cyclopentylchromeno[3,4-d]imidazol-4-one](/img/structure/B11050068.png)
![3-(2,3-dichlorophenyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050069.png)
![5-[(phenylamino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11050073.png)
![7-(2,3-Dimethoxyphenyl)-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11050080.png)
![(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-chlorobenzylidene)-2-(2-chlorophenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11050088.png)
![N-benzyl-1-(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11050090.png)
![3-[4-formyl-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2-methyl-1-benzofuran-5,6-dicarbonitrile](/img/structure/B11050098.png)
